7-Bromoquinoline-4-carbonitrile
Overview
Description
7-Bromoquinoline-4-carbonitrile is a useful research compound. Its molecular formula is C10H5BrN2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibitors of Kinases : Derivatives of 7-substituted isoquinoline-4-carbonitriles, which are structurally related to 7-Bromoquinoline-4-carbonitrile, have been synthesized and evaluated as inhibitors of myosin light chain kinase (MLCK) and the epidermal growth factor receptor kinase (EGFR) (Rode et al., 2011).
Corrosion Inhibitors : Quinoline derivatives, including those structurally similar to 7-Bromoquinoline-4-carbonitrile, have shown effectiveness as green corrosion inhibitors for mild steel in acidic mediums. These compounds act as mixed-type inhibitors and their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm (Singh, Srivastava, & Quraishi, 2016).
Synthesis of PI3K/mTOR Inhibitors : A compound structurally related to 7-Bromoquinoline-4-carbonitrile, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors. These compounds have potential therapeutic applications (Lei et al., 2015).
Optoelectronic Properties : Hydroquinoline derivatives, similar in structure to 7-Bromoquinoline-4-carbonitrile, have been studied for their optoelectronic, nonlinear, and charge transport properties. These compounds show potential as efficient multifunctional materials (Irfan et al., 2020).
Cancer Therapy : Derivatives of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles, structurally related to 7-Bromoquinoline-4-carbonitrile, have been synthesized as irreversible inhibitors of EGFR and HER-2 kinases, showing potential in the treatment of cancer (Wissner et al., 2003).
Insecticide Activity : Certain isoquinoline derivatives have been synthesized and evaluated for their toxicological activity against Aphis gossypii, demonstrating potential use as insecticides (Bakhite et al., 2022).
properties
IUPAC Name |
7-bromoquinoline-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRQVJLWZSVMMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinoline-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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